2-Cyano-3-(furan-2-yl)-N-(6-methoxypyridin-3-yl)prop-2-enamide is an organic compound with significant potential in medicinal chemistry. It is characterized by a complex structure that includes a cyano group, a furan ring, and a pyridine moiety. This compound is of interest due to its biological activities, which may include antimicrobial and anticancer properties.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1798410-74-8. Its molecular formula is C₁₄H₁₁N₃O₃, and it has a molecular weight of 269.25 g/mol. The classification of this compound falls within the category of organic compounds, specifically as an amide due to the presence of the amide functional group in its structure .
The synthesis of 2-cyano-3-(furan-2-yl)-N-(6-methoxypyridin-3-yl)prop-2-enamide can be achieved through several organic synthesis methods. A common approach involves the following steps:
These synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 2-cyano-3-(furan-2-yl)-N-(6-methoxypyridin-3-yl)prop-2-enamide features several key components:
The structural representation can be depicted using the simplified molecular-input line-entry system (SMILES) notation: COc1ccc(NC(=O)C(C#N)=Cc2ccco2)cn1, which illustrates the connectivity between atoms within the molecule .
The compound can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's potential utility in organic synthesis and medicinal chemistry.
The mechanism of action for 2-cyano-3-(furan-2-yl)-N-(6-methoxypyridin-3-yl)prop-2-enamide is primarily associated with its interactions at the molecular level:
These interactions may contribute to its observed biological activities, including antimicrobial and anticancer effects .
The physical properties of 2-cyano-3-(furan-2-yl)-N-(6-methoxypyridin-3-yl)prop-2-enamide include:
Chemical properties include:
2-Cyano-3-(furan-2-yl)-N-(6-methoxypyridin-3-yl)prop-2-enamide has several applications in scientific research:
This compound exemplifies how complex organic molecules can serve multiple purposes across various scientific disciplines, highlighting their importance in both research and application contexts.
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1